5-(hydroxymethyl)-2-phenyl-N-(thiophen-2-ylmethyl)-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-(hydroxymethyl)-2-phenyl-N-(thiophen-2-ylmethyl)-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a triazole ring, a thiophene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)-2-phenyl-N-(thiophen-2-ylmethyl)-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method is the cycloaddition reaction between azides and alkynes to form the triazole ring, followed by functionalization to introduce the hydroxymethyl, phenyl, and thiophen-2-ylmethyl groups. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The choice of reagents and conditions is crucial to ensure high yield and purity, as well as to minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
5-(hydroxymethyl)-2-phenyl-N-(thiophen-2-ylmethyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and thiophen-2-ylmethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Copper(I) iodide, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the carboxamide group yields an amine .
Scientific Research Applications
5-(hydroxymethyl)-2-phenyl-N-(thiophen-2-ylmethyl)-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-(hydroxymethyl)-2-phenyl-N-(thiophen-2-ylmethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may contribute to the compound’s ability to intercalate with DNA or disrupt cellular membranes .
Comparison with Similar Compounds
Similar Compounds
5-(hydroxymethyl)-2-furfurylamines: Known for their pharmaceutical activity and prepared via reductive amination of furfurals.
Thiophene derivatives: Exhibit a variety of pharmacological properties, including anticancer and anti-inflammatory effects.
Uniqueness
5-(hydroxymethyl)-2-phenyl-N-(thiophen-2-ylmethyl)-2H-1,2,3-triazole-4-carboxamide is unique due to its combination of a triazole ring, a thiophene ring, and a carboxamide group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H14N4O2S |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-phenyl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C15H14N4O2S/c20-10-13-14(15(21)16-9-12-7-4-8-22-12)18-19(17-13)11-5-2-1-3-6-11/h1-8,20H,9-10H2,(H,16,21) |
InChI Key |
BJPPRRACJNZYKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CC=CS3)CO |
Origin of Product |
United States |
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